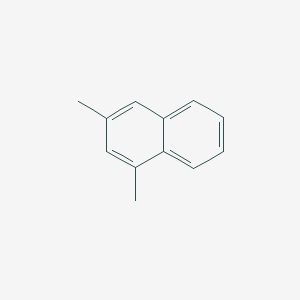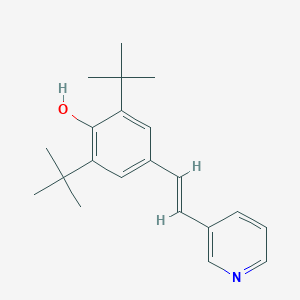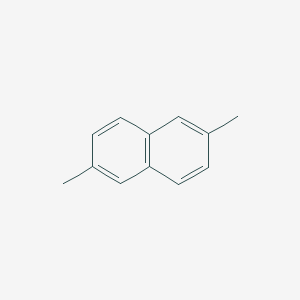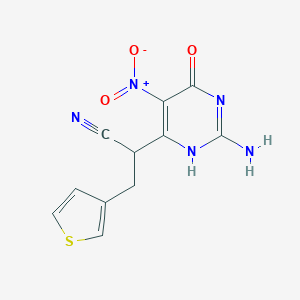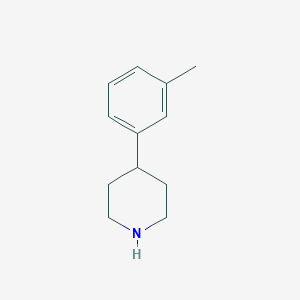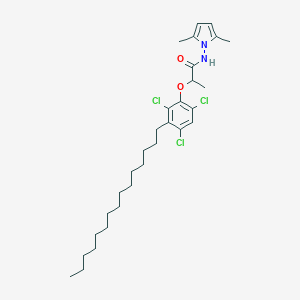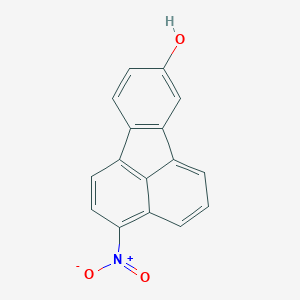
3-Nitrofluoranthen-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrofluoranthen-8-ol is a fluorescent dye that has been widely used in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has been extensively studied due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 3-Nitrofluoranthen-8-ol is based on its ability to fluoresce when excited by light. The fluorescent properties of the dye allow it to be used for the detection of various biological molecules and processes. The dye can be conjugated to specific molecules, such as antibodies or DNA, to allow for the detection of specific targets.
Biochemische Und Physiologische Effekte
3-Nitrofluoranthen-8-ol has no known biochemical or physiological effects. It is a non-toxic dye that is commonly used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Nitrofluoranthen-8-ol in lab experiments include its high sensitivity and specificity for the detection of biological molecules and processes. It is also a non-toxic dye that can be used in live cells. The limitations of using the dye include its limited photostability, which can lead to photobleaching, and its limited availability.
Zukünftige Richtungen
There are several future directions for the use of 3-Nitrofluoranthen-8-ol in scientific research. One direction is the development of more photostable derivatives of the dye. Another direction is the development of new conjugation methods to allow for the detection of specific targets. Additionally, the use of 3-Nitrofluoranthen-8-ol in combination with other fluorescent dyes or imaging techniques could lead to new insights into biological processes.
Synthesemethoden
The synthesis of 3-Nitrofluoranthen-8-ol involves the reaction of fluorene with nitric acid and sulfuric acid. The reaction results in the formation of a nitro group at the 3-position of the fluorene molecule. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then coupled with a fluorophore to form 3-Nitrofluoranthen-8-ol.
Wissenschaftliche Forschungsanwendungen
3-Nitrofluoranthen-8-ol has been widely used in scientific research as a fluorescent dye. It has been used for the detection of DNA damage and repair, protein-protein interactions, and protein-DNA interactions. It has also been used for the detection of reactive oxygen species (ROS) and the measurement of intracellular pH.
Eigenschaften
CAS-Nummer |
115664-58-9 |
|---|---|
Produktname |
3-Nitrofluoranthen-8-ol |
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
3-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H |
InChI-Schlüssel |
PBQVIBXOKDPEMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-] |
Andere CAS-Nummern |
115664-58-9 |
Synonyme |
3-Nitrofluoranthen-8-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
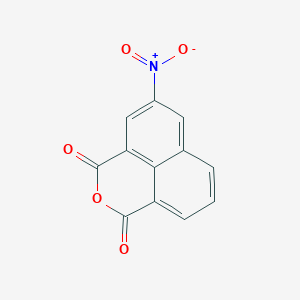
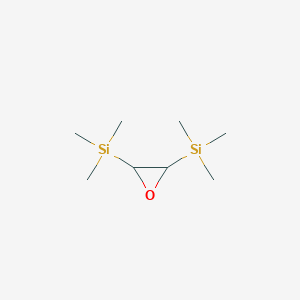
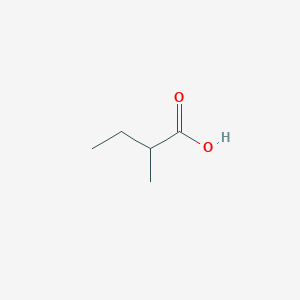
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
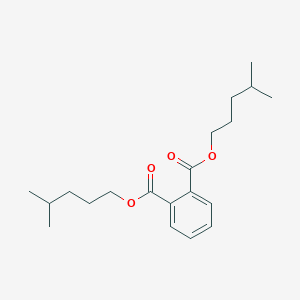
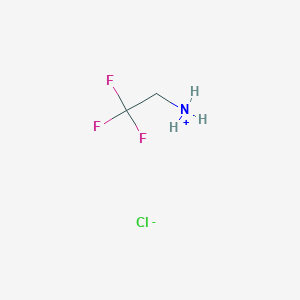
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
